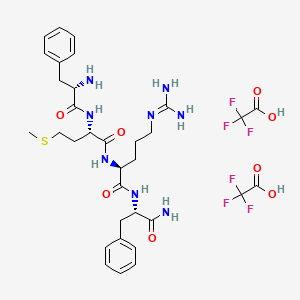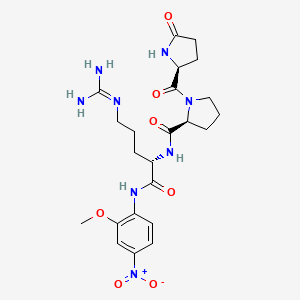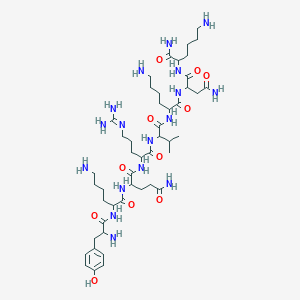
298202-25-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 298202-25-2 is known as IRBP (1-20) (human) . It is the 1 to 20 amino acid N-terminal fragment of the interphotoreceptor retinoid binding protein (IRBP). IRBP, also known as retinol binding protein-3 (RBP-3), is a 1264 amino acid residue glycolipoprotein residing in the interphotoreceptor matrix where it is the major extracellular retinoid-binding protein .
Molecular Structure Analysis
The molecular structure of IRBP (1-20) (human) is represented by the sequence: H-Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp-OH . The molecular formula is C101H164N24O28S and it has a molecular weight of 2194.62 .
Physical And Chemical Properties Analysis
IRBP (1-20) (human) appears as a freeze-dried solid . It is soluble in water . The compound should be stored desiccated, frozen, and in the dark .
Applications De Recherche Scientifique
The Beauty and Benefits of Science
Scientific research explores the universe's mysteries and creates technologies that benefit humanity. The 2013 AAAS Annual Meeting emphasized this theme, highlighting the intersection of beauty and utility in science, from deep cosmic inquiries to practical applications that enhance our lives and economies (Press, 2013).
Enhancing the Reliability of Science
Reliable and efficient research fosters credibility and accelerates discovery. Measures such as optimizing methods, reporting, dissemination, reproducibility, evaluation, and incentives can significantly boost the transparency and efficiency of scientific research. These measures, backed by empirical studies and simulations, require widespread adoption and iterative evaluation for broad implementation (Munafo et al., 2017).
Data Sharing in the Scientific Community
In the 21st century, scientific research is data-intensive and collaborative. Data sharing, a crucial part of the scientific method, allows for verification and extension of research. However, factors like lack of time and funding impede electronic data availability. While researchers are generally satisfied with the initial phases of data management, long-term data preservation remains a challenge. Organizations often do not provide adequate data management support, affecting both short-term and long-term phases. However, under certain conditions, such as formal citation and sharing reprints, researchers are more willing to share data (Tenopir et al., 2011).
The Role of Science in Society
Research Metrics and Scientific Progress
The "publish or perish" adage in scientific research underscores the increasing importance of publishing work, which has become critical for career progression. Bibliographical research metrics like the Journal Impact Factor and h-index define a journal's academic reputation and a researcher's output. Understanding the interplay between authors, readers, and editors is vital for successful publishing in this competitive environment (Grech & Rizk, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
298202-25-2 |
|---|---|
Nom du produit |
298202-25-2 |
Formule moléculaire |
C₁₀₁H₁₆₄N₂₄O₂₈S |
Poids moléculaire |
2194.59 |
Séquence |
One Letter Code: GPTHLFQPSLVLDMAKVLLD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









